(3-phenyloxolan-3-yl)methanamine hydrochloride
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Overview
Description
(3-phenyloxolan-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H16ClNO and a molecular weight of 213.70384 g/mol . This compound is characterized by a tetrahydrofuran ring substituted with a phenyl group and a methanamine group, forming a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-phenyloxolan-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of Tetrahydrofuran Ring: The initial step involves the formation of the tetrahydrofuran ring through cyclization reactions. This can be achieved using various cyclization agents and catalysts under controlled temperature and pressure conditions.
Phenyl Substitution: The next step involves the introduction of the phenyl group to the tetrahydrofuran ring. This is usually done through electrophilic aromatic substitution reactions using phenyl halides and suitable catalysts.
Methanamine Introduction: The final step involves the introduction of the methanamine group. This can be achieved through nucleophilic substitution reactions using methanamine and appropriate solvents.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(3-phenyloxolan-3-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Phenyl halides in the presence of catalysts, methanamine in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted tetrahydrofuran oxides, while reduction may produce phenyl-substituted tetrahydrofuran amines .
Scientific Research Applications
(3-phenyloxolan-3-yl)methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and interactions due to its ability to interact with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-phenyloxolan-3-yl)methanamine hydrochloride involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(S)-(Tetrahydrofuran-3-yl)methanamine: A similar compound with a tetrahydrofuran ring and a methanamine group but without the phenyl substitution.
(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride: A compound with a tetrazine ring and a phenyl group, used in bioorthogonal labeling and cell detection.
Uniqueness
(3-phenyloxolan-3-yl)methanamine hydrochloride is unique due to its specific structural features, including the phenyl substitution on the tetrahydrofuran ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
(3-phenyloxolan-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c12-8-11(6-7-13-9-11)10-4-2-1-3-5-10;/h1-5H,6-9,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDLLHXDUFYYSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CN)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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